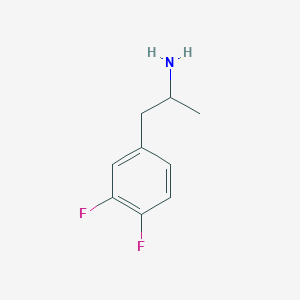

1-(3,4-Difluorophenyl)propan-2-amine

描述

Contextualization within Arylalkylamine Chemistry

1-(3,4-Difluorophenyl)propan-2-amine is classified within the broad chemical class of arylalkylamines. These organic compounds are defined by the presence of an aryl group (an aromatic ring) and an alkylamine group connected by a carbon chain. Arylalkylamines are broadly categorized into two main groups: phenylalkylamines and indolylalkylamines. As its name suggests, this compound is a member of the phenylalkylamine family, which includes well-known substances like phenethylamine (B48288) and amphetamine. ontosight.ai

The significance of arylalkylamines in chemistry and pharmacology stems from their structural similarity to endogenous monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). ontosight.ai This resemblance allows many synthetic arylalkylamines to interact with monoamine systems in the brain, often acting as monoamine releasing agents, reuptake inhibitors, or by directly binding to monoamine receptors. ontosight.ai The metabolism of these compounds is often handled by enzymes such as monoamine oxidases (MAO), which are responsible for the degradation of both naturally occurring neurotransmitters and exogenous arylalkylamines. wikiwand.com

Historical Perspectives in Chemical Research of Phenylpropan-2-amine Derivatives

The study of this compound is rooted in the extensive history of research into its parent compound, 1-phenylpropan-2-amine, commonly known as amphetamine. Since the early 20th century, the amphetamine scaffold has been a subject of intense chemical modification to explore structure-activity relationships. A significant area of this research has been the substitution of atoms on the phenyl ring.

The introduction of halogen atoms, particularly fluorine, has been a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, increase a compound's ability to cross the blood-brain barrier, and alter its binding affinity to biological targets. wikipedia.org Early research into fluorinated amphetamines focused on mono-fluorinated analogs, such as 2-fluoroamphetamine (B239227) (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). wikipedia.orgwikipedia.org These studies revealed that the position of the single fluorine atom dramatically alters the pharmacological profile, with 4-FA, for example, showing more pronounced serotonergic effects compared to other isomers. wikipedia.orgreddit.com This foundational work on mono-fluorinated derivatives provided the impetus for exploring the effects of multiple fluorine substitutions, leading to the synthesis and investigation of compounds like this compound.

Current Research Landscape and Gaps for this compound

The current body of research specifically focused on this compound is limited, especially when compared to its mono-fluorinated counterparts or its structural analog, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the pharmaceutical drug Ticagrelor.

The synthesis of this compound hydrochloride has been reported in the scientific literature. One established route begins with 3,4-Difluorobenzaldehyde (B20872), which undergoes a condensation reaction with malonic acid, followed by reduction and subsequent chemical transformations to yield the final amine product. koreascience.kr A common laboratory-scale approach for converting the intermediate ketone, 3,4-difluorophenylacetone, to the amine is through reductive amination.

Pharmacological data on the compound is sparse. It has been investigated for its interaction with the human serotonin transporter (hSERT), a key protein involved in regulating serotonin levels. One study characterized it as a relatively weak serotonin releasing agent. wikipedia.org Another study that evaluated its potency at hSERT mutants also contributed to understanding its structure-activity relationship. Despite these investigations, a comprehensive pharmacological profile, including its activity at dopamine and norepinephrine transporters, remains unpublished in peer-reviewed literature. This lack of detailed characterization represents a significant gap in the current research landscape. While it has been identified on the designer drug market, its prevalence and effects are not as well-documented as those of other fluorinated amphetamines like 4-FA. wikipedia.orgreddit.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,4-difluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6H,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEXOPSQWJWJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457891 | |

| Record name | 1-(3,4-difluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31338-32-6 | |

| Record name | 1-(3,4-difluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Difluorophenyl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthesis is a problem-solving technique for planning organic syntheses. wikipedia.orgscitepress.org It involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.org For 1-(3,4-difluorophenyl)propan-2-amine, two primary disconnections are most logical:

C-N Bond Disconnection: The most straightforward disconnection breaks the bond between the nitrogen and the secondary carbon of the propane (B168953) chain. This approach identifies an electrophilic propan-2-yl synthon and a nucleophilic amine equivalent. The practical chemical equivalents for these synthons are 3,4-difluorophenylacetone (the ketone precursor) and an ammonia (B1221849) source. This leads directly to reductive amination as a key synthetic strategy.

Cα-Cβ Bond Disconnection: An alternative disconnection breaks the carbon-carbon bond between the first and second carbon of the propane side chain. This strategy leads to a synthon of a 3,4-difluorobenzyl group and a 2-nitroethane anion equivalent. The corresponding chemical starting materials would be a 3,4-difluorobenzyl halide and nitroethane, or 3,4-difluorobenzaldehyde (B20872) and nitroethane via a Henry reaction.

This analysis highlights 3,4-difluorophenylacetone as a pivotal intermediate for the most direct synthetic routes.

Direct Synthesis Approaches

Direct synthesis aims to construct the target molecule from readily available precursors in a minimal number of steps.

Reductive Amination Strategies

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this involves the reaction of 3,4-difluorophenylacetone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine.

The general reaction scheme is as follows: 3,4-Difluorophenylacetone + NH₃ → [Imine Intermediate] --(Reducing Agent)--> this compound

Common reagents and conditions for this transformation are summarized in the table below. While specific literature for the direct reductive amination of 3,4-difluorophenylacetone is specialized, the conditions are analogous to those used for similar ketones. google.com

| Amine Source | Reducing Agent | Solvent | Typical Conditions |

| Ammonia (gas or solution) | Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Reaction at ambient or slightly elevated temperatures. |

| Ammonium Acetate | Sodium cyanoborohydride (NaCNBH₃) | Methanol | Mild conditions, effective for acid-sensitive substrates. google.com |

| Ammonia/H₂ | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Methanol, Ethanol | Requires specialized hydrogenation equipment. |

The choice of reducing agent is critical; sodium cyanoborohydride is often preferred for its selectivity in reducing the protonated imine over the ketone starting material. google.com Driving the initial imine formation with an excess of the amine source is also a key factor for achieving high yields. google.com

Multistep Reaction Sequences from Precursors (e.g., 3,4-difluorophenylacetone)

When direct amination is not feasible or desired, multistep sequences provide alternative pathways. A common and effective route involves the conversion of the ketone to an oxime, followed by reduction.

Oxime Formation: 3,4-difluorophenylacetone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) to form 3,4-difluorophenylacetone oxime.

Oxime Reduction: The resulting oxime is then reduced to the primary amine. Various reducing agents can accomplish this transformation, including:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that effectively reduces oximes to primary amines.

Catalytic Hydrogenation: Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Sodium in alcohol (e.g., ethanol): A classic method for oxime reduction.

Another multistep approach begins with 3,4-difluorobenzaldehyde and proceeds via a Henry (nitroaldol) reaction with nitroethane. This forms a nitroalkene intermediate, which is subsequently reduced. A related synthesis of a cyclopropylamine (B47189) derivative from 3,4-difluorobenzaldehyde highlights the utility of this starting material in building complex amine structures. googleapis.com

Catalyst-Mediated Transformations in Arylalkylamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. pkusz.edu.cn In the synthesis of arylalkylamines, transition metal catalysts are extensively used. google.comorganic-chemistry.org

Copper-Catalyzed Amination: Copper catalysts, often in conjunction with specific ligands like L-proline or various diamines, are effective for C-N bond formation. pkusz.edu.cnresearchgate.netresearchgate.net While typically applied to the synthesis of anilines from aryl halides, these systems can be adapted for related transformations. For instance, methods using ammonia surrogates like 2,2,2-trifluoroacetamide followed by hydrolysis provide a pathway to primary amines. researchgate.net

Palladium-Catalyzed Amination: Palladium-based catalysts are also powerful tools for C-N cross-coupling reactions, famously in the Buchwald-Hartwig amination. google.com These reactions can couple aryl halides or triflates with a wide range of amines or ammonia surrogates. google.comorganic-chemistry.org

Biocatalysis: The use of enzymes, particularly transaminases, is an emerging and powerful green chemistry approach for the synthesis of chiral amines. A transaminase could potentially convert 3,4-difluorophenylacetone directly into one of the enantiomers of this compound by using an amino donor like isopropylamine (B41738).

Stereoselective Synthesis of Enantiomers of this compound

As this compound is a chiral molecule, the synthesis of its individual enantiomers is of high importance, particularly for pharmaceutical applications.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of a chiral primary amine like this compound, a common strategy involves the condensation of the precursor ketone, 3,4-difluorophenylacetone, with a chiral amine to form a chiral imine. This intermediate is then diastereoselectively reduced.

A prominent example of this approach utilizes tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu The synthesis would proceed as follows:

Condensation: Reaction of 3,4-difluorophenylacetone with either (R)- or (S)-tert-butanesulfinamide, typically catalyzed by a Lewis acid like Ti(OEt)₄, to form the corresponding N-sulfinyl imine.

Diastereoselective Reduction: The N-sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent (e.g., sodium borohydride) to the opposite face. This results in a high degree of stereocontrol.

Auxiliary Cleavage: The sulfinyl group is removed by simple treatment with an acid (e.g., HCl in methanol), yielding the desired enantiomerically pure primary amine hydrochloride. chemicalbook.com

Other chiral auxiliaries, such as those based on pseudoephedrine or phenylglycinol, can also be employed in similar strategies to achieve asymmetric synthesis. nih.govsigmaaldrich.com

Asymmetric Catalysis (e.g., Chiral Oxazaborolidine Catalysis)

Asymmetric catalysis provides a direct route to enantiomerically enriched amines by converting a prochiral precursor, such as a ketone, into a chiral product. One notable method is the asymmetric reduction of ketones catalyzed by chiral oxazaborolidines, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. rsc.org

This strategy involves the reduction of a prochiral ketone, in this case, 1-(3,4-difluorophenyl)propan-2-one, using a borane (B79455) source like borane-tetrahydrofuran (B86392) (BH3-THF) in the presence of a catalytic amount of a chiral oxazaborolidine. researchgate.net The oxazaborolidine catalyst, derived from a chiral amino alcohol, creates a chiral environment around the ketone's carbonyl group. nih.gov This coordination forces the hydride delivery from the borane to occur preferentially from one face of the ketone, leading to the formation of one enantiomer of the corresponding alcohol, 1-(3,4-difluorophenyl)propan-2-ol, in excess. This chiral alcohol can then be converted to the desired amine.

The effectiveness and enantioselectivity of the reduction depend on the structure of the oxazaborolidine catalyst. rsc.orgresearchgate.net These catalysts are modular, and their steric and electronic properties can be fine-tuned to suit a specific substrate, which is crucial for achieving high enantiomeric excess (ee). nih.gov While the direct asymmetric hydrogenation of imines is the most straightforward approach to chiral amines, the reduction of ketones is a widely used and powerful alternative. nih.gov

Biocatalytic Approaches for Enantiopure Arylpropan-2-amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. researchgate.netwiley.com Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of chiral compounds like this compound. wiley.com The primary biocatalytic routes include asymmetric synthesis from prochiral ketones and the kinetic resolution of racemic amines. researchgate.netrsc.org

Transaminase-Mediated Asymmetric Synthesis using Whole-Cell Biocatalysts

Transaminases (TAs), particularly ω-transaminases, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.comresearchgate.net This process, known as reductive amination, involves the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate. wiley.comresearchgate.net The use of whole-cell biocatalysts, where the enzyme is retained within microbial cells (commonly E. coli), offers advantages such as increased enzyme stability and simplified handling, as costly enzyme purification is avoided. rsc.orgrsc.org

Research has demonstrated the successful synthesis of the (R)-enantiomer of this compound from its corresponding ketone, 1-(3,4-difluorophenyl)propan-2-one. rsc.orgrsc.org Studies have utilized (R)-selective transaminases from organisms like Arthrobacter sp. and Aspergillus terreus. rsc.org By optimizing reaction conditions, such as the choice of amine donor and the use of co-solvents like DMSO to improve substrate solubility, high conversions and excellent enantioselectivity have been achieved. researchgate.netrsc.org In one study, the asymmetric synthesis of (R)-1-(3,4-difluorophenyl)propan-2-amine reached 88% conversion with an enantiomeric excess greater than 99%. researchgate.netrsc.org

Table 1: Asymmetric Synthesis of (R)-1-(3,4-Difluorophenyl)propan-2-amine using Transaminases

| Biocatalyst (Whole-Cell) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Source(s) |

|---|---|---|---|---|

| E. coli expressing ArR-TA from Arthrobacter sp. | Isopropylamine | 88 | >99 | rsc.org, rsc.org |

| E. coli expressing AtR-TA from Aspergillus terreus | Isopropylamine | 80 | >99 | rsc.org, rsc.org |

Engineered Enzymes for Stereoselective Transformations

While naturally occurring enzymes offer significant catalytic potential, their properties are not always optimal for industrial applications. illinois.edu Protein engineering techniques, such as directed evolution and rational design, are employed to enhance enzyme characteristics, including activity, stability, substrate specificity, and stereoselectivity. researchgate.netdntb.gov.ua

Directed evolution mimics natural evolution in the laboratory, involving iterative cycles of gene mutation and screening to identify enzyme variants with improved properties. illinois.edu This has been successfully applied to various enzyme classes, including transaminases, to broaden their substrate scope to include bulky ketones or to improve their tolerance to high substrate concentrations, which is crucial for efficient large-scale synthesis. researchgate.netdntb.gov.ua For example, the transaminase used in the industrial synthesis of the antidiabetic drug sitagliptin (B1680988) was extensively engineered to meet the demands of the manufacturing process. dntb.gov.ua Similarly, C-N lyases have been engineered through site-saturation mutagenesis to catalyze the synthesis of tertiary amines with high optical purity, demonstrating how enzyme engineering can unlock new biocatalytic pathways. nih.govresearchgate.net

These engineering strategies are directly applicable to the synthesis of arylpropan-2-amines. researchgate.net By targeting specific amino acid residues in the active site, an enzyme's selectivity can be altered or enhanced, enabling the efficient production of specific enantiomers of compounds like this compound. researchgate.net

Chiral Resolution Techniques for this compound

Chiral resolution is a classical and widely used approach for separating a racemic mixture into its individual enantiomers. wikipedia.org Although this method results in a theoretical maximum yield of 50% for the desired enantiomer, it remains a practical and important technique. wiley.com

Diastereomeric Salt Formation with Optically Active Acids

The most common method of chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine, which is basic, with an enantiomerically pure chiral acid, known as a resolving agent. researchgate.net Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgtudelft.nl

The reaction between the racemic this compound and a single enantiomer of a chiral acid produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.orgnih.gov One diastereomeric salt will typically crystallize out of the solution while the other remains dissolved. rsc.org After separation by filtration, the desired enantiomer of the amine can be recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org

Kinetic Resolution using Enzymes (e.g., Lipases, Transaminases)

Enzymatic kinetic resolution is a highly efficient method that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. wiley.com The enzyme selectively catalyzes the transformation of only one enantiomer, leaving the other unreacted. This allows for the separation of the unreacted enantiomer from the newly formed product. researchgate.net

Lipases: Lipases are frequently used for the kinetic resolution of racemic amines through enantioselective acylation. researchgate.netresearchgate.net In this process, an acyl donor (e.g., an ester) is used to acylate one amine enantiomer, forming an amide. researchgate.net For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used biocatalyst for resolving amines with high selectivity. researchgate.net The resulting amide can then be separated from the unreacted amine enantiomer. The drawback of kinetic resolution is the 50% maximum yield for a single enantiomer. rsc.org

Transaminases: The same (R)-selective transaminases used for the asymmetric synthesis of (R)-amines can also be employed for the kinetic resolution of racemic this compound. rsc.orgrsc.org In this case, the (R)-transaminase selectively converts the (R)-amine in the racemic mixture to the corresponding ketone, 1-(3,4-difluorophenyl)propan-2-one. researchgate.netnih.gov This leaves the unreacted (S)-amine in high enantiomeric purity. This method has been shown to be effective, achieving over 48% conversion (approaching the 50% theoretical maximum) and yielding the (S)-enantiomer with an enantiomeric excess greater than 95%. researchgate.netrsc.orgnih.gov

Table 2: Kinetic Resolution of Racemic this compound

| Biocatalyst (Whole-Cell) | Recovered Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) | Source(s) |

|---|---|---|---|---|

| E. coli expressing ArR-TA from Arthrobacter sp. | (S)-amine | >48 | >95 | rsc.org, nih.gov, researchgate.net |

| E. coli expressing AtR-TA from Aspergillus terreus | (S)-amine | >48 | >95 | rsc.org, nih.gov, researchgate.net |

Chromatographic Enantioseparation Methods

The separation of enantiomers of chiral compounds is a critical aspect of pharmaceutical analysis and development. For this compound, a chiral phenylethylamine derivative, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most effective techniques for enantioseparation. These methods rely on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers.

Detailed research findings indicate that polysaccharide-based CSPs are highly effective for the enantiomeric resolution of fluorinated amphetamine analogs. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. chromatographytoday.comnih.gov The presence of fluorine substituents on the phenyl ring of the analyte can influence these interactions and, consequently, the separation. chromatographytoday.com

For primary amines like this compound, the mobile phase composition plays a crucial role. Often, basic additives such as diethylamine (B46881) (DEA) or isopropylamine are added to the mobile phase to improve peak shape and prevent tailing, which can occur due to strong interactions between the basic amine group of the analyte and residual silanol (B1196071) groups on the silica support of the CSP. nih.gov Separations can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes. Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase component along with an alcohol modifier, is also a powerful technique for chiral separations, often providing faster analysis times and being considered a "greener" alternative to HPLC. chromatographytoday.comresearchgate.net

While specific application data for the direct enantioseparation of this compound is not extensively documented in readily available literature, methods developed for structurally similar fluorinated amphetamines provide a strong basis for successful separation. For instance, the enantiomers of 4-fluoroamphetamine have been successfully resolved using a Lux 3 µm AMP column, which is a polysaccharide-based CSP. nih.gov Furthermore, studies on various amphetamine derivatives have demonstrated excellent separations on polysaccharide and cyclodextrin-based columns under high-pH reversed-phase conditions. windows.net Another effective strategy involves the use of cyclodextrins as chiral mobile phase additives with a standard achiral column, such as a C18 column. researchgate.net

The following table summarizes representative chromatographic conditions used for the enantioseparation of analogous fluorinated amphetamine compounds, which are expected to be applicable for the resolution of this compound enantiomers.

Interactive Data Table: Representative Chromatographic Conditions for Enantioseparation of Fluorinated Amphetamine Analogs

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

| 4-Fluoroamphetamine | Lux® 3 µm AMP | Not specified in abstract | Not specified | LC-MS/MS | Baseline separation achieved | nih.gov |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Lux® 3 µm AMP | 5 mM Ammonium Bicarbonate (pH 11.0) / Methanol (45:55, v/v) | 1.0 | UV @ 218 nm | Baseline separation achieved | windows.net |

| 3-Fluoroamphetamine & 4-Fluoroamphetamine | LiChrospher® 100 RP-18e (with chiral additive) | 2% Sulfated β-Cyclodextrin in Water (pH 6) : Methanol (97.5:2.5, v/v) | Not specified | UV | Baseline separation achieved | researchgate.net |

| Amphetamine / Methamphetamine | Supelco Astec® Chirobiotic® V2 | Methanol + 0.1% Acetic Acid + 0.02% Ammonium Hydroxide | 0.250 | LC-MS/MS | Baseline separation achieved |

Advanced Spectroscopic and Structural Characterization of 1 3,4 Difluorophenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Analysis by ¹H-NMR and ¹³C-NMR provides a detailed map of the hydrogen and carbon atoms within the 1-(3,4-difluorophenyl)propan-2-amine molecule. The spectra are characterized by chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between adjacent atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the propan-2-amine side chain. Due to the molecule's asymmetry, the protons are chemically non-equivalent and will exhibit characteristic splitting patterns. The expected signals would include three distinct resonances for the aromatic protons, influenced by fluorine coupling, and separate signals for the benzylic (CH₂), methine (CH), amine (NH₂), and methyl (CH₃) protons. docbrown.info The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides a single peak for each unique carbon atom in the molecule. The carbon signals of the difluorinated benzene (B151609) ring are significantly affected by the strong electron-withdrawing fluorine atoms, resulting in characteristic shifts and C-F coupling. The aliphatic carbons of the propane (B168953) chain appear at higher field (lower ppm values) compared to the aromatic carbons.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted data based on known chemical shift ranges and analysis of similar structures.

¹H-NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 6.90 - 7.20 | Multiplet (m) | 3H |

| Methine H (CH-NH₂) | 3.00 - 3.30 | Sextet or Multiplet | 1H |

| Benzylic H (Ar-CH₂) | 2.60 - 2.80 | Multiplet (m) | 2H |

| Amine H (NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H |

| Methyl H (CH₃) | 1.10 - 1.30 | Doublet (d) | 3H |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-4 (bearing F) | 148 - 152 (Doublet, ¹JCF) |

| C-1 (Ar-C-CH₂) | 135 - 140 |

| C-2, C-5, C-6 (Ar-CH) | 115 - 125 |

| C-β (CH-NH₂) | 48 - 52 |

| C-α (Ar-CH₂) | 40 - 45 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are employed. These experiments spread spectral information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show cross-peaks connecting the methyl protons (CH₃) to the methine proton (CH), and the methine proton to the benzylic protons (CH₂), thus confirming the integrity of the propan-2-amine chain.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal from the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., linking the methyl proton doublet to the high-field methyl carbon signal).

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting the side chain to the aromatic ring. For instance, correlations would be expected between the benzylic protons (CH₂) and the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the propane group to the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. cardiff.ac.ukencyclopedia.pub The IR and Raman spectra provide complementary information and serve as a molecular fingerprint. americanpharmaceuticalreview.com

For this compound, the key vibrational modes include:

N-H Stretching: The primary amine (NH₂) group is expected to show two characteristic stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Signals for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) stretching would be visible.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group typically appears as a band around 1590-1650 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bond stretches are expected in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound Predicted data based on characteristic functional group frequencies.

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

Raman spectroscopy would complement this data, often showing strong signals for the symmetric aromatic ring vibrations and C-C backbone stretches, which may be weak in the IR spectrum. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₉H₁₁F₂N, corresponding to a monoisotopic mass of approximately 171.09 Da. wikipedia.org The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 171. The fragmentation of amphetamine-like structures is typically dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between C-α and C-β, leading to the formation of a highly stable difluorobenzyl cation ([C₇H₅F₂]⁺) at m/z 127 .

Cleavage of the bond between C-β and C-γ, leading to the formation of the aminium ion ([C₂H₆N]⁺) at m/z 44 . This fragment is often the base peak (most abundant ion) in the mass spectra of primary amphetamines. docbrown.infodocbrown.info

High-resolution mass spectrometry measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₉H₁₂F₂N⁺) is 172.0938 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₉H₁₁F₂N, distinguishing it from other isobaric compounds with different elemental makeups.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₁₁F₂N⁺ | 171.0860 |

Tandem mass spectrometry (MS/MS) provides even greater structural detail by analyzing the fragmentation of a specific, pre-selected ion. In an MS/MS experiment, the molecular ion ([M]⁺, m/z 171) or a major fragment ion (e.g., m/z 127) would be isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions provide information about the structure of the precursor ion.

For example, isolating the m/z 127 ion (the presumed difluorobenzyl cation) and inducing fragmentation would be expected to show the loss of difluorocarbene (:CF₂) or other characteristic fragments of a fluorinated aromatic ring, confirming the identity of this part of the molecule. researchgate.net This technique is invaluable for distinguishing between isomers, as different isomers often yield unique MS/MS fragmentation patterns even if their primary mass spectra are similar.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and conformational details of a molecule, as well as its packing arrangement in the crystal lattice. Such data is invaluable for understanding a compound's physical and chemical properties and its interactions with other molecules.

Despite the significance of this technique, a thorough search of scientific literature and crystallographic databases reveals that no experimental X-ray crystal structure for this compound has been publicly reported to date. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality and size, which can be a challenging and time-consuming process.

Were such data available, it would be presented in detailed tables outlining the key crystallographic parameters. These would typically include:

Crystal Data: Details such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Data Collection and Refinement: Information regarding the instrument used, the temperature of data collection, and statistics related to the quality of the final structural model.

Selected Geometric Parameters: A comprehensive list of important bond lengths and angles within the molecule, providing a precise picture of its geometry.

The elucidation of the crystal structure of this compound would offer unambiguous insights into the conformation of the propan-2-amine side chain relative to the 3,4-difluorophenyl ring. It would also clarify the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. This information remains a gap in the comprehensive structural characterization of this compound.

Computational and Theoretical Chemistry Studies on 1 3,4 Difluorophenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding a wealth of information about energy, electron distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. For 1-(3,4-Difluorophenyl)propan-2-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any computational analysis. bohrium.commdpi.com This process would yield the most stable three-dimensional conformation of the molecule, along with its bond lengths, bond angles, and dihedral angles.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the energetic and electronic properties calculated by DFT. figshare.com These methods are computationally more intensive but can provide more accurate results, which is particularly important for studying subtle electronic effects and intermolecular interactions. Comparing results from both DFT and ab initio methods helps to validate the computational findings. researchgate.net

A typical output for the optimized geometry of this compound from a DFT calculation would be a set of Cartesian coordinates for each atom in its lowest energy state.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. nih.gov

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized primarily on the amine group and the electron-rich aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the difluorophenyl ring, particularly influenced by the electron-withdrawing fluorine atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical stability and reactivity of the molecule. nih.govyoutube.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov DFT calculations would provide the energies of these orbitals, allowing for the calculation of the HOMO-LUMO gap. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Phenylpropanamine Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table is illustrative and represents typical values for a related molecule. Specific calculations for this compound would be required for precise data.

While FMO theory provides a general picture of reactivity, local reactivity descriptors, such as Fukui functions, offer a more detailed, atom-specific view. Fukui functions are derived from the change in electron density as an electron is added or removed, and they indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. mdpi.com

For this compound, Fukui function analysis would pinpoint which specific atoms are most susceptible to different types of chemical reactions. This is particularly useful for understanding its metabolism and potential interactions with biological targets. The nitrogen atom of the amine group would be expected to have a high value for nucleophilic attack, while certain carbon atoms on the aromatic ring would be identified as sites for electrophilic attack.

Non-covalent interactions (NCIs) are crucial for understanding how a molecule interacts with its environment, including solvent molecules and biological receptors. fu-berlin.de NCI analysis methods, such as the Reduced Density Gradient (RDG), allow for the visualization and characterization of these weak interactions, including van der Waals forces, hydrogen bonds, and steric clashes. nih.gov

An NCI analysis of this compound would reveal the intramolecular and intermolecular interaction landscape. For example, it could visualize potential hydrogen bonds involving the amine group and the fluorine atoms, as well as van der Waals interactions involving the phenyl ring. The Electron Localization Function (ELF) provides a measure of electron localization, which can help to identify bonding patterns and lone pairs of electrons.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and bond orbitals. uni-muenchen.dewisc.edu This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.orgnih.gov

In the case of this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. wisc.edu For instance, it could reveal interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, or delocalization from the phenyl ring to the side chain. The energies associated with these interactions, calculated using second-order perturbation theory within the NBO framework, provide a quantitative measure of their stabilizing effect. wisc.edu

Table 2: Illustrative NBO Analysis Data for a Phenylpropanamine Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 5.2 |

| π (C-C) | π(C-C) | 20.5 |

| σ (C-H) | σ*(C-F) | 1.8 |

Note: This table is illustrative and represents typical values for a related molecule. Specific calculations for this compound would be required for precise data.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. tmrjournals.comresearchgate.net This method is essential for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. researchgate.netdntb.gov.ua

For this compound, molecular docking studies would likely target monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as these are the primary targets for amphetamine and its analogs. mdpi.com Docking simulations would place the molecule into the binding site of these proteins and calculate a "docking score," which is an estimate of the binding affinity.

The results of a docking study would be visualized as a 3D model showing the ligand within the protein's binding pocket. This would reveal key intermolecular interactions, such as:

Hydrogen bonds: The amine group of this compound is a hydrogen bond donor and could interact with acidic residues like aspartate or glutamate (B1630785) in the binding site. researchgate.net

Aromatic interactions: The difluorophenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The propyl chain and the phenyl ring can form hydrophobic contacts with nonpolar residues.

Fluorine interactions: The fluorine atoms can participate in specific interactions, such as with backbone carbonyl groups or other polar moieties, which can significantly influence binding affinity. figshare.comsoci.org

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved potency and selectivity. nih.govmdpi.com

Prediction of Binding Modes and Affinities with Target Proteins

Computational studies, particularly molecular docking, are instrumental in predicting how this compound or its analogs bind to target proteins and in estimating the strength of these interactions. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of structurally similar phenethylamine (B48288) and amphetamine derivatives provides a strong basis for inferring its likely interactions, primarily with monoamine transporters (MATs) such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). frontiersin.orgwikipedia.org

Molecular docking simulations place a ligand into the binding site of a target protein to predict its conformation and interactions. For compounds like this compound, the primary interaction is expected to involve the protonated amine group forming a salt bridge with a key acidic residue in the transporter's binding pocket, such as an aspartate residue in DAT. researchgate.net For instance, in studies of β-phenethylamine derivatives with the human dopamine transporter (hDAT), a crucial hydrogen bond forms between the charged amine of the ligand and the polar side chain of Asp79. researchgate.net

The 3,4-difluorophenyl ring of the compound is predicted to engage in hydrophobic and aromatic interactions with nonpolar and aromatic residues within the binding site. In hDAT, these interactions would likely occur within a binding pocket defined by transmembrane helices 1, 3, and 6. nih.gov The fluorine atoms on the phenyl ring can also participate in specific interactions, such as hydrogen bonds or halogen bonds, with the protein, potentially enhancing binding affinity and selectivity. The stereochemistry of the molecule is also a critical determinant of binding affinity. For example, docking simulations of some phenethylamine derivatives have shown that one stereoisomer, such as the (S)-form, may fit more stably into the binding site than the other. researchgate.netnih.gov

The binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), can be estimated using scoring functions within the docking software. These functions evaluate the complementarity of the ligand and protein based on various energetic terms. While these are estimations, they are invaluable for comparing different ligands and prioritizing them for further experimental testing.

Table 1: Predicted Interactions and Key Residues for Difluorophenylpropanamine Analogs with Monoamine Transporters

| Target Protein | Key Interacting Residues (Predicted by Analogy) | Type of Interaction |

| Dopamine Transporter (DAT) | Asp79, Phe320 | Salt bridge/Hydrogen bond with the amine group; Hydrophobic/Pi-stacking with the phenyl ring. researchgate.net |

| Serotonin Transporter (SERT) | Asp98, Tyr95, Ile172 | Salt bridge with the amine group; Aromatic and hydrophobic interactions with the phenyl ring. |

| Norepinephrine Transporter (NET) | Asp75, Phe317 | Salt bridge or hydrogen bond with the amine group; Hydrophobic interactions with the phenyl ring. nih.gov |

Ligand-Receptor Complex Stability Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding mode and understanding the subtle conformational changes that occur upon ligand binding. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the trajectory of the ligand and protein. nih.gov For a compound like this compound bound to a monoamine transporter, an MD simulation would typically run for nanoseconds to microseconds. nih.gov A stable binding mode is indicated if the ligand remains within the binding pocket and maintains its key interactions throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored; a low and stable RMSD value suggests a stable complex. tandfonline.com

These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the energetics of binding through more advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov Furthermore, MD simulations can help understand the allosteric effects of ligand binding, where binding at one site influences the protein's conformation and function at a distant site. nih.gov This is particularly relevant for MATs, which undergo significant conformational changes to transport neurotransmitters across the cell membrane. frontiersin.orgnih.govnih.gov

Structure-Based Drug Design Principles Applied to Difluorophenylpropanamines

Structure-based drug design leverages the three-dimensional structural information of the target protein to design novel, more potent, and selective ligands. nih.gov For difluorophenylpropanamines, the principles of structure-based design, informed by computational studies of related compounds, can guide the modification of the core scaffold to optimize its interaction with monoamine transporters.

The general structure-activity relationship (SAR) for phenethylamine derivatives suggests several key areas for modification nih.govbiomolther.orgkoreascience.kr:

The Phenyl Ring: The substitution pattern on the phenyl ring is critical for affinity and selectivity. The presence and position of the fluorine atoms in this compound are expected to significantly influence its electronic properties and interaction profile. Computational studies on other fluorinated compounds have shown that fluorination can alter pKa, which in turn affects the protonation state and binding affinity in different pH environments. nih.govchapman.edu Structure-based design could explore moving or adding other substituents to the ring to enhance interactions with specific subpockets in the transporter binding site.

The Propyl-amine Chain: The length and branching of the alkyl chain can affect the compound's orientation in the binding site. The methyl group at the alpha-position of the amine in this compound is a common feature in many stimulants and is known to influence activity. Modifications to this group could fine-tune the compound's selectivity for different MATs.

The Amine Group: The primary amine is typically crucial for the initial salt bridge interaction. While this is often conserved, it can be modified to a secondary or tertiary amine, which can alter the binding mode and pharmacological profile.

By using the 3D structures of MATs, often derived from homology modeling based on related bacterial transporters or, more recently, from cryogenic electron microscopy (cryo-EM), medicinal chemists can computationally design and evaluate new derivatives of this compound. nih.govresearchgate.net Virtual screening of compound libraries and de novo design approaches can be employed to identify novel difluorophenylpropanamine analogs with improved therapeutic properties. nih.gov

Structure Activity Relationship Sar Studies of 1 3,4 Difluorophenyl Propan 2 Amine Analogues

Design Principles for Analogues of Difluorophenylpropanamines

The design of analogues of difluorophenylpropanamines, a class of compounds structurally related to amphetamine, is guided by established principles of medicinal chemistry, focusing on modifications of the phenyl ring, the alkyl side chain, and the terminal amino group. A key principle involves the introduction of substituents on the aromatic ring to modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn can significantly impact interactions with biological targets. nih.govnih.gov

The presence of a methyl group on the α-carbon of the ethylamine (B1201723) side chain is a critical design element that distinguishes these propan-2-amine compounds from their phenethylamine (B48288) counterparts. This α-methylation is known to transform a compound that is a substrate for monoamine oxidase (MAO) into an inhibitor of the enzyme. nih.gov Specifically, phenethylamine is a selective substrate for MAO-B, while the addition of the α-methyl group, as seen in amphetamine and its analogues, typically confers selective MAO-A inhibitory properties. nih.gov

Furthermore, the strategic placement of halogen atoms, such as fluorine, on the phenyl ring is a common design strategy. Fluorine substitution can alter the electronic properties of the ring, influence metabolic stability, and affect binding affinity to transporters and receptors. nih.gov The 3,4-difluoro substitution pattern, in particular, is explored for its potential to enhance potency and selectivity for specific monoamine transporters.

Another important design consideration is the modification of the terminal amino group. N-alkylation (the addition of an alkyl group to the nitrogen atom) can significantly alter a compound's activity. For instance, increasing the length of the N-alkyl chain in related amphetamine analogues has been shown to convert a potent, non-selective monoamine releaser into a more selective serotonin (B10506) transporter (SERT) releaser with reduced abuse potential.

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the phenyl ring of 1-(3,4-difluorophenyl)propan-2-amine analogues have a profound effect on their biological activity, particularly their potency as inhibitors of monoamine oxidase (MAO) and their affinity for monoamine transporters (DAT, NET, and SERT).

Research on cathinone (B1664624) analogues, which share the phenylpropanamine backbone, has shown that the steric bulk of the para-substituent plays a more significant role than its electronic or lipophilic properties in determining interactions with DAT and SERT. nih.gov Larger substituents at the 4-position were associated with decreased potency at DAT but increased potency at SERT, suggesting that DAT has a limited tolerance for steric bulk at this position, while SERT prefers larger substituents. nih.gov

For di-substituted analogues, such as those with 3,4-dihalo substitutions, the specific halogen atoms and their positions are critical. While direct SAR data for a series of this compound analogues with varied substitutions is limited in publicly available literature, general principles from related di-substituted amphetamines can be inferred. For example, in a series of 3,4-disubstituted phenylpropan-2-amines, the nature of the substituents at these positions would be expected to modulate the affinity and selectivity for monoamine transporters.

The following table summarizes the general effects of substituent changes on the biological activity of amphetamine analogues, which can be extrapolated to understand the potential effects on this compound analogues.

| Modification | General Effect on Biological Activity | Reference |

| α-Methylation of phenethylamine | Converts MAO-B substrate to MAO-A inhibitor | nih.gov |

| Para-substitution with electron-donating groups | Increases MAO-A inhibitory potency | nih.gov |

| Bulky groups near the para-position | Decreases MAO-A inhibitory potency | nih.gov |

| Increasing steric bulk at the 4-position | Decreases DAT potency, increases SERT potency | nih.gov |

| N-alkylation (e.g., ethyl, propyl) | Can shift activity from a releaser to a blocker at DAT and NET |

Stereochemical Influence on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, as the presence of a chiral center at the α-carbon results in two enantiomers, (R)- and (S)-, which can exhibit different pharmacological profiles.

In the broader class of phenylethylamine derivatives, stereoselectivity is highly dependent on the specific transporter and substrate. nih.gov For instance, the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) preferentially transport (S)-norepinephrine, whereas the serotonin transporter (SERT) shows a preference for the (R)-enantiomer. nih.gov In contrast, for epinephrine (B1671497), NET and DAT show higher transport rates for the (R)-enantiomer, while SERT prefers the (S)-enantiomer. nih.gov

For amphetamine and its derivatives, the (S)-enantiomer is generally the more potent isomer at monoamine transporters. This stereoselectivity is a critical factor in their pharmacological effects. The differential interaction of enantiomers with the binding sites of these transporters underscores the three-dimensional nature of the recognition process.

The table below illustrates the general stereochemical preferences observed for related phenylethylamine derivatives at monoamine transporters.

| Transporter | Preferred Enantiomer for Norepinephrine | Preferred Enantiomer for Epinephrine | General Preference for Amphetamine Analogues | Reference |

| NET | (S) | (R) | (S) | nih.gov |

| DAT | (S) | (R) | (S) | nih.gov |

| SERT | (R) | (S) | (S) | nih.gov |

Advanced Analytical Method Development for 1 3,4 Difluorophenyl Propan 2 Amine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 1-(3,4-Difluorophenyl)propan-2-amine from complex mixtures, whether for qualitative identification or precise quantification. The choice of technique depends on the analytical objective, required sensitivity, and the nature of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing this compound and its metabolites due to its exceptional sensitivity and selectivity. nih.gov It is particularly powerful for detecting trace levels in complex biological matrices like plasma and urine. d-nb.infonih.gov

The methodology typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. An electrospray ionization (ESI) source is commonly used to generate charged parent ions of the analyte in the gas phase, which are then selected and fragmented to produce specific product ions. nih.gov The use of Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect specific precursor-to-product ion transitions, provides high specificity and minimizes background interference. nih.govnih.gov For quantitative analysis, an isotopically labeled internal standard is often employed to ensure accuracy and precision. nih.gov

Successful LC-MS/MS method development hinges on optimizing several parameters, including the mobile phase composition, gradient elution profile, and mass spectrometer settings. The acidic nature of typical reversed-phase mobile phases is advantageous as it promotes the protonation of the amine group, leading to efficient ionization and good chromatographic peak shape.

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <5 µm) | Standard for separating moderately polar compounds. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient ESI+ ionization. lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Flow Rate | 0.2 - 0.5 mL/min | Typical for analytical scale columns. nih.gov |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amines readily form positive ions [M+H]+. wur.nl |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Example MRM Transitions | To be determined empirically (e.g., Parent ion → characteristic fragment ions) | Metabolite identification relies on predictable mass shifts from the parent drug. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds, making it suitable for forensic and purity analyses. chromatographyonline.comlabcompare.com However, the direct analysis of polar primary amines like this compound by GC can be challenging due to their tendency to adsorb onto the stationary phase, resulting in poor peak shape and tailing. labrulez.comnih.gov

To overcome these issues, two primary strategies are employed:

Derivatization: The amine is chemically modified to create a less polar, more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride) or silylating agents. This process not only improves chromatographic behavior but can also introduce specific mass fragments that aid in identification. researchgate.net

Specialized Columns: The use of GC columns specifically designed for the analysis of basic compounds, such as those with a base-deactivated surface or incorporating a small amount of a basic modifier in the stationary phase, can significantly improve peak symmetry without derivatization. nih.gov

GC-MS is considered a gold standard in forensic analysis due to its high separating power and the availability of extensive mass spectral libraries for compound identification. chromatographyonline.com

Table 2: GC-MS Analysis Strategies and Parameters

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Low-polarity (e.g., 5% Phenyl Polysiloxane) or specialized amine column (e.g., CP-Volamine) | Standard columns require derivatization; amine columns can allow direct analysis. nih.gov |

| Injector | Split/Splitless | Standard for capillary GC. |

| Carrier Gas | Helium, Constant Flow | Inert carrier gas. |

| Derivatization Agent (if used) | Trifluoroacetic anhydride (TFAA), N-methyl-bis(trifluoroacetamide) (MBTFA) | Creates stable, volatile derivatives suitable for GC analysis. researchgate.net |

| Ionization Mode | Electron Ionization (EI) | Produces reproducible fragmentation patterns for library matching. waters.com |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely accessible and cost-effective method for quantification and purity assessment. chemisgroup.usnasc.ac.in For a compound like this compound, the phenyl ring provides a chromophore that allows for UV detection. The sensitivity of the method depends on the molar absorptivity of the compound at the selected wavelength.

To enhance sensitivity and selectivity, especially for trace analysis, pre-column or post-column derivatization can be employed. thermofisher.com A derivatizing agent that attaches a highly UV-absorbent molecule to the amine can significantly lower the limit of detection. thermofisher.com Method development involves optimizing the mobile phase to achieve good separation and peak shape, with pH being a critical parameter for basic compounds. nasc.ac.in

Besides UV detection, other detectors can be coupled with HPLC. An Evaporative Light Scattering Detector (ELSD) can be used for compounds that lack a strong chromophore, although it provides a non-linear response. nih.gov

Table 3: Typical HPLC-UV Method Parameters

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | C18 or C8 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Industry standard for HPLC separations. nih.gov |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate (B84403) or acetate) and an organic modifier (Acetonitrile/Methanol) | Buffer controls the ionization state of the amine, affecting retention and peak shape. nasc.ac.in |

| Detection | UV Diode-Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. chemisgroup.us |

| Wavelength | Determined by UV scan (e.g., ~260-280 nm) | Set at the absorbance maximum of the analyte. |

| Derivatization Agent (optional) | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) | Increases UV absorbance and/or fluorescence for enhanced sensitivity. thermofisher.com |

Since this compound possesses a stereogenic center, it exists as a pair of enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical development. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. mdpi.com Two main strategies are utilized:

Direct Separation: This approach uses a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides are highly effective for separating a wide range of chiral amines. mdpi.commdpi.com The separation can be achieved in various modes, including normal phase, reversed phase, or polar organic mode, depending on the specific CSP and analyte. mdpi.com

Indirect Separation: This method involves derivatizing the racemic amine with a chiral agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18 column). nih.gov While effective, this method requires a pure chiral derivatizing agent and adds complexity to sample preparation.

Table 4: Approaches for Chiral Separation

| Strategy | Chiral Selector/Phase | Mobile Phase Example | Reference |

|---|---|---|---|

| Direct (CSP) | Cellulose-based (e.g., Lux Cellulose-3) | n-Hexane/Ethanol/Amine modifier | mdpi.com |

| Direct (CSP) | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol/Acetic Acid/Triethylamine | nih.gov |

| Indirect (Diastereomer Formation) | Derivatization with (+)-(S)-acetylmandelic acid followed by RP-18 separation | Aqueous Buffer/Acetonitrile | nih.gov |

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for reliable analysis, as it aims to isolate the analyte from interfering components, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

The extraction of this compound from complex matrices like blood, plasma, urine, or environmental water samples requires robust and reproducible methods. The primary goals are to remove proteins, salts, and other endogenous materials that can interfere with analysis or damage the analytical column.

Protein Precipitation (PPT): This is a fast and simple method for biological samples like plasma. A water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. d-nb.info

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For an amine, the sample pH is adjusted to be basic, neutralizing the amine's charge and increasing its solubility in an organic solvent (e.g., methyl-tert-butyl ether, ethyl acetate). This method is effective for cleanup and concentration. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. For a basic compound like this compound, a cation-exchange or a reversed-phase (e.g., C18, HLB) sorbent can be used. nih.gov

Hydrolysis: Metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. To measure the total amount of a metabolite, a hydrolysis step using an enzyme (e.g., β-glucuronidase) or acid is required to cleave the conjugate and release the free metabolite before extraction. nih.gov

Table 5: Comparison of Extraction Methodologies

| Method | Principle | Advantages | Disadvantages | Typical Matrix |

|---|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal | Fast, simple, inexpensive | Less clean extract, potential for ion suppression in MS | Plasma, Serum d-nb.info |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Good cleanup, high recovery, concentration effect | Requires larger solvent volumes, can be labor-intensive | Urine, Water nih.gov |

| Solid-Phase Extraction | Adsorption onto a solid sorbent | High selectivity, very clean extracts, easily automated | Higher cost, requires method development | Biological fluids, Environmental samples nih.govresearchgate.net |

Chemical Derivatization for Enhanced Detection and Separation (e.g., UV-absorbent reagents, chiral derivatizing agents)

The analysis of primary amines like this compound often requires chemical derivatization to improve their chromatographic properties and detectability. researchgate.net Many amphetamine-type compounds lack a strong native chromophore, making detection by ultraviolet (UV) absorbance challenging. nih.govchromforum.org Derivatization overcomes this by attaching a UV-absorbing or fluorescent molecule to the amine group. thermofisher.com This process not only enhances sensitivity but can also improve chromatographic peak shape and resolution. gcms.cz

UV-Absorbent and Fluorogenic Reagents: A common strategy is to react the primary amine with a reagent that imparts strong UV absorbance or fluorescence. This allows for sensitive detection using standard HPLC-UV or fluorescence detectors. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary amines to form stable derivatives that can be detected by UV absorbance at approximately 266 nm. chromforum.orgthermofisher.com

Dansyl Chloride (DNS-Cl): A widely used reagent that produces highly fluorescent sulfonamide derivatives with strong absorption, enabling sensitive detection. thermofisher.comthermofisher.comnih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives, which can also be detected by UV absorbance around 340 nm. thermofisher.cominterchim.fr

Ninhydrin: This reagent reacts with amino groups to form a deep purple product known as Ruhemann's purple, which can be quantified by UV-Vis spectrophotometry at approximately 586 nm. researchgate.net

Chiral Derivatizing Agents: To separate the enantiomers of chiral compounds like this compound, chiral derivatizing agents are employed. These agents are themselves enantiomerically pure and react with the amine to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns (GC or LC). acs.orgnih.gov

α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): A frequently used chiral derivatizing agent that forms stable diastereomeric amides with amines, allowing for their separation and quantification by GC-MS. acs.orgnih.gov

(S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC): This reagent is used to create diastereomeric derivatives of amphetamine and methamphetamine, enabling their separation by techniques like differential mobility spectrometry (DMS) or reverse-phase LC. nih.gov

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Used for the enantiomeric determination of amphetamine and methamphetamine, it forms diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance at 340 nm. researchgate.net

The table below summarizes common derivatizing agents for amine analysis.

Table 1: Common Derivatizing Agents for Amine Analysis| Reagent | Type | Purpose | Detection Method |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV-Absorbent/Fluorogenic | Enhance sensitivity | UV, Fluorescence |

| Dansyl Chloride (DNS-Cl) | UV-Absorbent/Fluorogenic | Enhance sensitivity | UV, Fluorescence |

| o-Phthalaldehyde (OPA) | Fluorogenic | Enhance sensitivity | Fluorescence, UV |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Chiral | Separate enantiomers | GC-MS, LC-MS |

| (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) | Chiral | Separate enantiomers | LC-MS, DMS-MS |

| Marfey's Reagent | Chiral | Separate enantiomers | HPLC-UV |

Optimization of Derivatization Procedures for Amine Analysis

The efficiency and reproducibility of amine derivatization depend on carefully controlled reaction conditions. Optimization of these parameters is a critical step in developing a robust analytical method. researchgate.net Key factors that influence the reaction yield include the pH of the reaction medium, concentration of the derivatizing reagent, reaction time, and temperature. researchgate.net

pH: The pH of the reaction medium is crucial. For many reactions, an alkaline environment is required to ensure the amine is in its free base form and available to react. For example, the derivatization of amines with 3,5-dinitrobenzoylchloride (DNB) has been optimized by testing pH values in the range of 9.2 to 11.0. researchgate.net Similarly, derivatization with FMOC requires a pH of 9. chromforum.org

Reagent Concentration: The concentration of the derivatizing reagent must be sufficient to drive the reaction to completion. A significant molar excess of the reagent to the analyte is typically used. researchgate.net However, excessive reagent can sometimes interfere with analysis and may need to be removed post-reaction. chromforum.orgnih.gov

Reaction Time and Temperature: The reaction kinetics are influenced by both time and temperature. Some derivatizations, like with OPA, are rapid and occur at room temperature within minutes. thermofisher.cominterchim.fr Others may require incubation at elevated temperatures for a specific duration. An automated method using methoxyamine (MeOx) and N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) was optimized with incubation times of 60 and 30 minutes, respectively, at 30°C. nih.gov

Solvent and Sample Matrix: The choice of solvent can affect reagent stability and reaction efficiency. For instance, propyl chloroformate is a useful reagent for derivatization in aqueous samples. vt.edu The sample matrix itself can also have an impact; components in biological samples like urine can sometimes interfere with the derivatization process, necessitating a different approach, such as performing derivatization in solution before extraction. researchgate.net

The goal of optimization is to achieve a complete and reproducible reaction, leading to a stable derivative with improved chromatographic and detection characteristics, ultimately ensuring the accuracy and reliability of the quantitative analysis. nih.gov

Quantitative Analysis and Method Validation Parameters

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, validation would involve assessing parameters such as linearity, limits of detection and quantification, precision, and accuracy, often following guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). hpst.cz

Linear Dynamic Range and Correlation Coefficients

The linear dynamic range is the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is established by analyzing a series of calibration standards at different concentrations. lcms.cz The linearity is typically evaluated by calculating the correlation coefficient (R² or r²) from the linear regression of the calibration curve, with values close to 1.0 indicating a strong linear relationship. nih.gov